Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate
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Overview
Description
Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its complex structure, which includes a propyl group, a benzoyl group, and a phenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, and the Clemmensen reduction reduces the carbonyl group to a methylene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: Reduction can convert the ester into an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a propyl group.
Methyl benzoate: Another ester with a methyl group.
Butyl benzoate: Contains a butyl group instead of a propyl group
Uniqueness
Propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
IUPAC Name |
propyl 4-[(3-phenylmethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-2-15-28-24(27)19-11-13-21(14-12-19)25-23(26)20-9-6-10-22(16-20)29-17-18-7-4-3-5-8-18/h3-14,16H,2,15,17H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLVTIGNUCMZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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